3-cyclopropyl-N-(3,5-dimethoxyphenyl)-1-phenyl-1H-pyrazole-5-carboxamide
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Overview
Description
3-cyclopropyl-N-(3,5-dimethoxyphenyl)-1-phenyl-1H-pyrazole-5-carboxamide is a complex organic compound characterized by its unique structural features, including a cyclopropyl group, a dimethoxyphenyl group, and a pyrazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-N-(3,5-dimethoxyphenyl)-1-phenyl-1H-pyrazole-5-carboxamide typically involves multiple steps:
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Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to form 3,5-dimethylpyrazole.
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Introduction of the Cyclopropyl Group: : The cyclopropyl group can be introduced via a cyclopropanation reaction. This can be achieved by reacting an alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.
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Attachment of the Dimethoxyphenyl Group: : The dimethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a suitable nucleophile with a dimethoxybenzene derivative.
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Formation of the Carboxamide: : The final step involves the formation of the carboxamide group. This can be achieved by reacting the amine derivative of the pyrazole with a carboxylic acid derivative, such as an acid chloride or an ester, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
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Reduction: : Reduction reactions can target the carboxamide group, potentially converting it to an amine.
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Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-cyclopropyl-N-(3,5-dimethoxyphenyl)-1-phenyl-1H-pyrazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-N-(3,5-dimethoxyphenyl)-1-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
3-cyclopropyl-N-(3,5-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide: Similar structure but with a different position of the carboxamide group.
3-cyclopropyl-N-(3,5-dimethoxyphenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
Uniqueness
The uniqueness of 3-cyclopropyl-N-(3,5-dimethoxyphenyl)-1-phenyl-1H-pyrazole-5-carboxamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C21H21N3O3 |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
5-cyclopropyl-N-(3,5-dimethoxyphenyl)-2-phenylpyrazole-3-carboxamide |
InChI |
InChI=1S/C21H21N3O3/c1-26-17-10-15(11-18(12-17)27-2)22-21(25)20-13-19(14-8-9-14)23-24(20)16-6-4-3-5-7-16/h3-7,10-14H,8-9H2,1-2H3,(H,22,25) |
InChI Key |
HDVSRJYNYGHBBG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=CC(=NN2C3=CC=CC=C3)C4CC4)OC |
Origin of Product |
United States |
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